N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
“N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, a pyridinyl group, and a piperidinyl group, all connected by an oxalamide moiety. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the oxalamide moiety. The fluorobenzyl, pyridinyl, and piperidinyl groups would likely contribute to the overall polarity, shape, and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, shape, and the presence of specific functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
One study focused on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to investigate the binding energies of these compounds on metal surfaces, providing insights into their potential industrial applications in corrosion prevention (Kaya et al., 2016).
Role in Compulsive Food Consumption
Another research explored the effects of specific piperidine derivatives as selective antagonists on orexin-1 receptor mechanisms, related to compulsive food seeking and intake. This study suggests that these compounds could have implications for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Preclinical Pharmacology and Pharmacokinetics
A preclinical study characterized the pharmacodynamic and pharmacokinetic properties of a piperidine-based compound, highlighting its potential for clinical trials in major depressive disorder. This detailed investigation into the compound's efficacy, safety, and bioavailability offers a foundation for future therapeutic applications (Garner et al., 2015).
Synthesis and Bioactivity
Research on the synthesis and crystal structure of a novel piperidine derivative revealed its broad inhibitory activities toward fungi. This study demonstrates the potential pharmaceutical applications of such compounds in antifungal treatments (Xue Si-jia, 2011).
N-fluorobenzenesulfonimide Functionalization
A study explored the reaction of N-fluorobenzenesulfonimide with C60, leading to various bisfullerene adducts. This research could have implications for material science and the development of novel compounds with unique properties (Li et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by FGFRs, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Biochemical Pathways
By inhibiting FGFRs, this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis . The inhibition of these pathways can lead to the suppression of tumor growth and progression .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound has been shown to significantly inhibit the migration and invasion of cancer cells .
Future Directions
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-17-3-1-15(2-4-17)13-23-19(26)20(27)24-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFACUDSVDZVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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